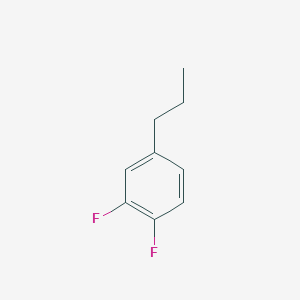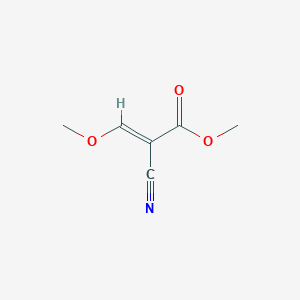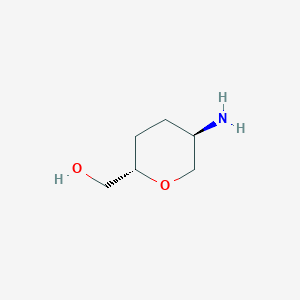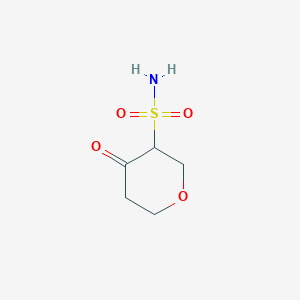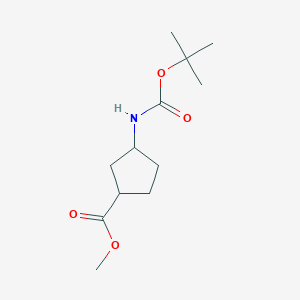
Zirconium nitrate pentahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconium nitrate pentahydrate is a chemical compound with the formula Zr(NO₃)₄·5H₂O. It is a hydrated form of zirconium nitrate and appears as transparent plates. This compound is known for its high solubility in water and alcohol, and it is acidic in aqueous solutions. This compound is primarily used in various industrial and scientific applications due to its unique properties as an oxidizing agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zirconium nitrate pentahydrate can be synthesized by dissolving zirconium dioxide in nitric acid and then evaporating the solution until it is dry. This process results in the formation of this compound crystals. An alternative method involves the reaction of zirconium tetrachloride with dinitrogen pentoxide, followed by purification through sublimation in a vacuum .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving zirconium dioxide in nitric acid under controlled conditions. The solution is then evaporated to obtain the pentahydrate form. This method is preferred due to its simplicity and efficiency in producing high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Zirconium nitrate pentahydrate undergoes various chemical reactions, including:
Oxidation: As an oxidizing agent, it can facilitate the oxidation of other substances.
Reduction: It can be reduced to zirconium hydroxide in the presence of a base such as ammonium hydroxide.
Substitution: It can participate in substitution reactions where nitrate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Typically involves organic or inorganic substrates in the presence of this compound.
Reduction: Requires a base like ammonium hydroxide to precipitate zirconium hydroxide.
Substitution: Involves ligands such as chloride or sulfate ions under controlled conditions.
Major Products:
Oxidation: Produces oxidized organic or inorganic compounds.
Reduction: Forms zirconium hydroxide.
Substitution: Results in various zirconium complexes depending on the substituting ligand.
Aplicaciones Científicas De Investigación
Zirconium nitrate pentahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of zirconium-based compounds and materials.
Biology: Employed in the preparation of zirconium-based catalysts for biological reactions.
Medicine: Investigated for its potential use in drug delivery systems and biomedical applications.
Industry: Utilized in the production of advanced ceramics, coatings, and catalysts
Mecanismo De Acción
The mechanism of action of zirconium nitrate pentahydrate involves its ability to act as an oxidizing agent. It can donate oxygen atoms to other substances, facilitating their oxidation. This property is particularly useful in catalytic processes and chemical synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Zirconyl nitrate: Another zirconium-based compound with similar properties but different hydration states.
Hafnium nitrate: A chemically similar compound with hafnium instead of zirconium.
Titanium nitrate: Shares similar chemical behavior but contains titanium instead of zirconium.
Uniqueness: Zirconium nitrate pentahydrate is unique due to its high solubility, strong oxidizing properties, and ease of preparation. Compared to zirconyl nitrate, it is more soluble and easier to handle in aqueous solutions. Hafnium nitrate and titanium nitrate, while similar, have different reactivity profiles and applications due to the distinct properties of hafnium and titanium .
Propiedades
IUPAC Name |
zirconium(4+);tetranitrate;pentahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4NO3.5H2O.Zr/c4*2-1(3)4;;;;;;/h;;;;5*1H2;/q4*-1;;;;;;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKDNDQLOWPOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Zr+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10N4O17Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(4-benzylpiperidin-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B3237993.png)
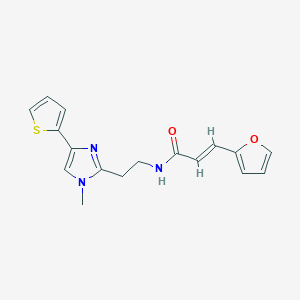
![2-{[(4-Fluorophenyl)methyl]amino}propanoic acid](/img/structure/B3238002.png)
![2-[(5-Bromothiophen-2-yl)formamido]propanoic acid](/img/structure/B3238006.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]hexanoic acid](/img/structure/B3238017.png)
![2-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3238024.png)
